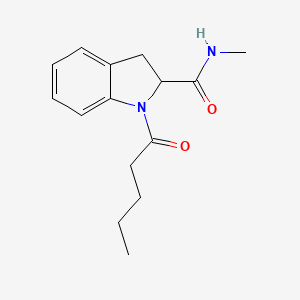
N-methyl-1-pentanoylindoline-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-1-pentanoylindoline-2-carboxamide is a synthetic compound belonging to the indole derivative family Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-pentanoylindoline-2-carboxamide typically involves the following steps:
Formation of Indoline Core: The indoline core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
N-Methylation: The indoline core is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Pentanoylation: The final step involves the acylation of the N-methylindoline with pentanoyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound .
化学反应分析
Types of Reactions
N-methyl-1-pentanoylindoline-2-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions using lithium aluminum hydride can convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic reagents like halogens or nitro groups in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted indole derivatives.
科学研究应用
N-methyl-1-pentanoylindoline-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antiviral and antimicrobial agent.
Medicine: Investigated for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of N-methyl-1-pentanoylindoline-2-carboxamide involves its interaction with specific molecular targets:
相似化合物的比较
Similar Compounds
- N-methyl-1-butanoylindoline-2-carboxamide
- N-methyl-1-hexanoylindoline-2-carboxamide
- N-methyl-1-propanoylindoline-2-carboxamide
Uniqueness
N-methyl-1-pentanoylindoline-2-carboxamide is unique due to its specific chain length, which influences its biological activity and chemical reactivity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties .
生物活性
N-methyl-1-pentanoylindoline-2-carboxamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article will delve into the biological activity of this compound, including its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of compounds that exhibit diverse biological activities. The presence of the N-methyl group is significant as it often influences the conformation and biological interactions of the molecule. Research has shown that the incorporation of an N-methyl moiety can control the conformation of related macrocyclic compounds, which in turn impacts their cytotoxicity and binding affinity for target proteins such as heat-shock protein 90 (Hsp90) .
The biological activity of this compound can be attributed to several mechanisms:
- Anti-inflammatory Activity : Similar compounds have demonstrated significant inhibition of nitric oxide (NO) production in macrophages, indicating potential anti-inflammatory properties. For instance, diarylpentanoids with similar structural features showed IC50 values ranging from 10.24 to 35.3 µM in NO inhibition assays .
- Cytotoxic Effects : The N-methyl group may enhance the cytotoxicity of the compound by altering its interaction with cellular targets. In studies involving macrocyclic peptides, variations in the placement of N-methyl groups significantly affected their binding affinities and cytotoxic profiles .
Biological Activity Data Table
Case Study 1: Anti-inflammatory Effects
In a study evaluating various diarylpentanoids, compounds similar to this compound were assessed for their ability to inhibit NO production in RAW 264.7 macrophages. The results indicated that certain structural modifications, including the presence of hydroxyl groups, significantly enhanced anti-inflammatory activity. This suggests that this compound may also exhibit similar effects depending on its specific structural features.
Case Study 2: Cytotoxicity Profiles
Research on cyclic peptides incorporating N-methyl groups highlighted their variable cytotoxic effects against cancer cell lines. The study demonstrated that specific conformational changes induced by the N-methyl substitution could lead to enhanced binding affinities for oncogenic targets, thereby increasing cytotoxicity . This finding underscores the potential therapeutic applications of this compound in oncology.
属性
IUPAC Name |
N-methyl-1-pentanoyl-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-3-4-9-14(18)17-12-8-6-5-7-11(12)10-13(17)15(19)16-2/h5-8,13H,3-4,9-10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFRUQMBUBAQSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1C(CC2=CC=CC=C21)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













